
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyimino group, a methylpyridinyl group, and a quinoxalinyl group. Its molecular formula is C17H13N3O2, and it has a molecular weight of 291.309 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium acetate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
化学反应分析
Types of Reactions
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines .
科学研究应用
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
作用机制
The mechanism by which 2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-(quinolin-6-yl)ethanone: Similar structure but with a quinolinyl group instead of a quinoxalinyl group.
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-(1,5-naphthyridin-2-yl)ethanone: Contains a naphthyridinyl group instead of a quinoxalinyl group.
Uniqueness
2-Hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone is unique due to the presence of both a hydroxyimino group and a quinoxalinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C16H12N4O2 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC 名称 |
2-hydroxyimino-1-(6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone |
InChI |
InChI=1S/C16H12N4O2/c1-10-3-2-4-13(19-10)16(21)15(20-22)11-5-6-12-14(9-11)18-8-7-17-12/h2-9,22H,1H3 |
InChI 键 |
QTBIUJHDJTXKHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C(=O)C(=NO)C2=CC3=NC=CN=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


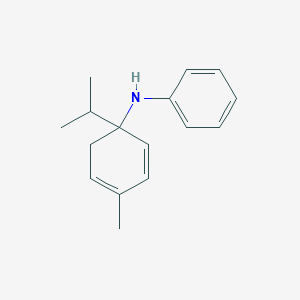

![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
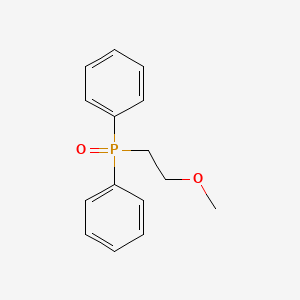
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
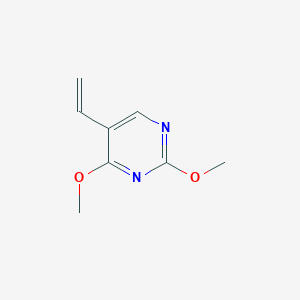
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)

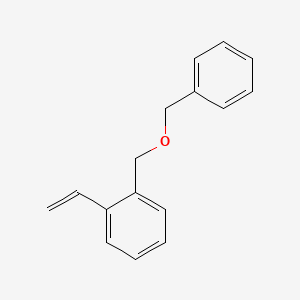
![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)

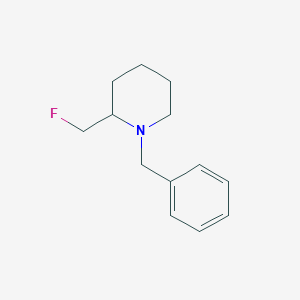
![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)
